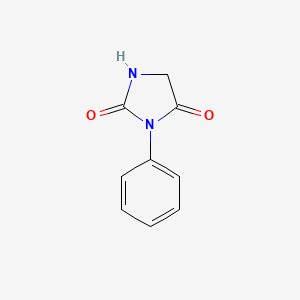

3-Phenylimidazolidine-2,4-dione

Description

The exact mass of the compound 3-Phenylimidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Phenylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEGAVIENIPHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281103 | |

| Record name | 3-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2221-13-8 | |

| Record name | 2221-13-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2221-13-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Phenylimidazolidine-2,4-dione

Foreword: The Enduring Relevance of the Hydantoin Scaffold

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, represents a cornerstone of heterocyclic chemistry. First discovered in the 19th century, this five-membered ureide continues to command significant attention from the scientific community, particularly within medicinal and materials science.[1][2] Its rigid structure, combined with multiple sites for functionalization, makes it a privileged scaffold in drug design. Hydantoin derivatives are foundational to a range of pharmaceuticals, including the anticonvulsant Phenytoin and the antiarrhythmic Azimilide.[1][3]

This guide focuses specifically on 3-Phenylimidazolidine-2,4-dione (also known as 3-phenylhydantoin), a key analogue that serves as both a valuable research chemical and a building block for more complex molecules.[] We will explore its synthesis, delve into its core physicochemical and spectroscopic properties, analyze its reactivity, and discuss its applications, providing researchers and drug development professionals with a comprehensive technical resource grounded in established chemical principles.

Part 1: Synthesis and Elucidation

The synthesis of the hydantoin core can be achieved through several named reactions, including the Bucherer-Bergs and Urech syntheses.[1][2][5] For N-3 substituted hydantoins like the 3-phenyl derivative, a highly effective and rational approach involves the cyclization of an N-substituted amino acid derivative with a cyanate or isocyanate. This methodology offers excellent control over the substituent at the N-3 position.

Representative Synthetic Workflow

A logical and frequently employed pathway to synthesize 3,5-disubstituted hydantoins involves the reaction of a C-aryl glycine derivative with an appropriate isocyanate.[6][7] The following protocol is a representative example adapted from established literature for producing analogous structures.

Caption: Workflow for the Urech-type synthesis of 3-Phenylhydantoin.

Detailed Experimental Protocol (Urech-Type Synthesis)

This protocol describes the synthesis of 3-Phenylimidazolidine-2,4-dione from N-phenylglycine. The causality behind this choice is the direct installation of the required phenyl group at the N-3 position via the starting material.

Materials:

-

N-Phenylglycine

-

Potassium Cyanate (KOCN)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

Procedure:

-

Intermediate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-phenylglycine in a minimal amount of warm deionized water. In a separate beaker, prepare a saturated aqueous solution of potassium cyanate.

-

Reaction: Slowly add the potassium cyanate solution to the N-phenylglycine solution with vigorous stirring. The reaction is typically carried out at a moderately elevated temperature (e.g., 50-60°C) for several hours to facilitate the formation of the N-phenylureidoacetic acid intermediate.

-

Cyclization: After the initial reaction is complete (as monitored by TLC), cool the mixture in an ice bath. Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid. This step is critical as it protonates the carboxylate and catalyzes the intramolecular cyclization via nucleophilic attack of the urea nitrogen onto the carboxylic acid carbon, followed by dehydration.

-

Isolation: The desired 3-Phenylimidazolidine-2,4-dione product, being less soluble in the acidic aqueous medium, will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any remaining salts and acid. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dry the final product under vacuum. The expected outcome is a white crystalline solid.

Part 2: Core Chemical & Physical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

Physicochemical Data

The fundamental properties of 3-Phenylimidazolidine-2,4-dione are summarized below. This data is essential for calculating molar equivalents, assessing solubility, and planning purification strategies.

| Property | Value | Source(s) |

| CAS Number | 2221-13-8 | [][8][9] |

| Molecular Formula | C₉H₈N₂O₂ | [][8][9] |

| Molecular Weight | 176.17 g/mol | [][8] |

| IUPAC Name | 3-phenylimidazolidine-2,4-dione | [][8] |

| Appearance | White solid / crystalline powder | [6][7][10] |

| Melting Point | Data not consistently available; similar compounds melt >180 °C | [7][9] |

| GHS Hazard | H302: Harmful if swallowed | [8] |

Note: Experimental properties like melting point and solubility can vary based on purity and crystalline form. Researchers should verify these properties on their own synthesized material.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. The following data is based on established principles of spectroscopy and data from closely related hydantoin analogues.[2][3][6][7]

Caption: Key reactivity hotspots on the 3-phenylhydantoin scaffold.

N-1 Position Reactivity

The proton on the N-1 nitrogen is acidic (pKa ~9 for unsubstituted hydantoin) due to the electron-withdrawing effect of the two adjacent carbonyl groups. [11]This makes it the primary site for reactions involving deprotonation.

-

Alkylation and Acylation: In the presence of a suitable base (e.g., K₂CO₃, NaH), the N-1 position can be readily deprotonated to form an anion. This nucleophile can then attack various electrophiles, such as alkyl halides or acyl chlorides, to yield 1,3-disubstituted hydantoins. [11]This is a cornerstone strategy for building molecular diversity.

-

Mannich Reaction: The acidic N-H allows for Mannich-type reactions with formaldehyde and a primary or secondary amine, leading to the introduction of an aminomethyl group at the N-1 position. [11]

C-5 Position Reactivity

The methylene protons at the C-5 position are also activated by the flanking carbonyl (C-4) and amide (N-1) groups.

-

Knoevenagel Condensation: The C-5 position can act as a nucleophile in base-catalyzed condensations with aldehydes and ketones. This reaction leads to the formation of 5-alkylidene or 5-arylidene hydantoins, which are important intermediates and biologically active compounds in their own right.

-

Deracemization: For 5-substituted chiral hydantoins, photochemical deracemization has been reported, highlighting the dynamic nature of the C-5 position. [12]

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The hydantoin scaffold is a well-established pharmacophore. The introduction of a phenyl group at the N-3 position, as in 3-Phenylimidazolidine-2,4-dione, significantly influences the molecule's lipophilicity and steric profile, making it a valuable platform for developing new therapeutic agents.

-

Anticonvulsant Activity: The most famous application of the hydantoin core is in epilepsy treatment. While Phenytoin (5,5-diphenylhydantoin) is the archetypal drug, research into N-3 substituted analogues continues in the search for agents with improved efficacy and side-effect profiles. [13]* Cannabinoid Receptor Ligands: Complex derivatives, such as 1,3,5-triphenylimidazolidine-2,4-diones, have been synthesized and shown to possess high affinity for the human CB1 cannabinoid receptor, acting as inverse agonists. [14]This highlights the utility of the 3-phenylhydantoin core in designing ligands for G-protein coupled receptors.

-

General Bioactivity: The structural rigidity and hydrogen bonding capabilities of the hydantoin ring allow it to mimic peptide bonds, making it a useful scaffold for creating peptidomimetics. [15]Derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties. [3][6][16]

Part 5: Safety and Handling

As a research chemical, proper handling of 3-Phenylimidazolidine-2,4-dione is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (GHS Hazard H302). [8]Direct contact with skin and eyes should be avoided. Inhalation of dust should be minimized.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles with side-shields, protective gloves (e.g., nitrile), and a lab coat, must be worn when handling the compound. [17]* Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [18]Avoid generating dust during handling. Use in a chemical fume hood is recommended.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [18][19]

References

-

Nenad, D., & Vladimir, V. S. (2011). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 16(5), 4148–4181. [Link]

-

Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia. [Link]

- Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.

-

Gemoets, H. P. L., et al. (2016). Continuous synthesis of hydantoins: intensifying the Bucherer–Bergs reaction. Reaction Chemistry & Engineering, 1(2), 169-173. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Phenylimidazolidine-2,4-dione. PubChem. [Link]

-

Volonterio, A., et al. (2007). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 72(23), 8873–8883. [Link]

-

Tan, D. K., et al. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 22(1), 1-8. [Link]

-

Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [Link]

-

ResearchGate. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters. [Link]

-

González-Vera, J. A., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]

-

Navarrete-Vázquez, G., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 11(5), 340–349. [Link]

-

Kragujevac Faculty of Science. (2019). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. [Link]

-

Muccioli, G. G., et al. (2006). Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones. Journal of Medicinal Chemistry, 49(1), 329-339. [Link]

-

Bulletin of Environment, Pharmacology and Life Sciences. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. [Link]

-

Navarrete-Vázquez, G., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 11(5), 340-349. [Link]

-

ACS Publications. (1946). The Chemistry of the Hydantoins. Chemical Reviews. [Link]

-

LookChem. (n.d.). 3-phenyl-2,4-imidazolidinedione. [Link]

-

ResearchGate. (2025). Recent Developments in Hydantoin Chemistry. [Link]

Sources

- 1. ikm.org.my [ikm.org.my]

- 2. pmf.kg.ac.rs [pmf.kg.ac.rs]

- 3. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives [mdpi.com]

- 8. 3-Phenylimidazolidine-2,4-dione | C9H8N2O2 | CID 227930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Hit2Lead | 3-phenyl-2,4-imidazolidinedione | CAS# 2221-13-8 | MFCD00209486 | BB-4040353 [hit2lead.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Hydantoin synthesis [organic-chemistry.org]

- 13. bepls.com [bepls.com]

- 14. farm.ucl.ac.be [farm.ucl.ac.be]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 19. fishersci.com [fishersci.com]

3-Phenylimidazolidine-2,4-dione CAS number

An In-Depth Technical Guide to 3-Phenylimidazolidine-2,4-dione

Abstract

This technical guide provides a comprehensive overview of 3-Phenylimidazolidine-2,4-dione (CAS No. 2221-13-8), a heterocyclic compound belonging to the hydantoin class. Hydantoins are a cornerstone scaffold in medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] This document delves into the core physicochemical properties, synthesis, and analytical characterization of 3-Phenylimidazolidine-2,4-dione. Furthermore, it explores the broader context of the imidazolidine-2,4-dione moiety in drug discovery, offering field-proven insights into its potential applications and handling protocols for a research environment. The guide is structured to provide both foundational knowledge and practical methodologies for professionals engaged in chemical synthesis and drug development.

Core Compound Identification and Physicochemical Properties

3-Phenylimidazolidine-2,4-dione, also known as 3-phenylhydantoin, is a key organic building block. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) Registry Number: 2221-13-8 .[3][][5] The core structure consists of a five-membered imidazolidine ring with two ketone groups at positions 2 and 4, and a phenyl substituent at the nitrogen atom in position 3.

Table 1: Physicochemical and Computed Properties of 3-Phenylimidazolidine-2,4-dione

| Property | Value | Source |

|---|---|---|

| CAS Number | 2221-13-8 | [3][6] |

| Molecular Formula | C₉H₈N₂O₂ | [3][] |

| Molecular Weight | 176.17 g/mol | [3][] |

| IUPAC Name | 3-phenylimidazolidine-2,4-dione | [3] |

| Synonyms | 3-Phenylhydantoin, 3-Phenyl-2,4-imidazolidinedione | [3] |

| Canonical SMILES | C1C(=O)N(C(=O)N1)C2=CC=CC=C2 | [] |

| InChIKey | RUEGAVIENIPHGK-UHFFFAOYSA-N | [3] |

| Computed XLogP3 | 0.8 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 |[3] |

Synthesis and Mechanistic Rationale

The synthesis of N-3 substituted hydantoins can be achieved through several established routes. A robust and common method involves the reaction of an appropriate α-amino acid with an isocyanate, followed by acid-mediated cyclization.[1][2] For 3-Phenylimidazolidine-2,4-dione, a logical and efficient pathway starts from glycine and phenyl isocyanate.

Causality of Experimental Design:

-

Choice of Reactants: Glycine provides the basic backbone of the imidazolidine ring. Phenyl isocyanate is the ideal reagent to introduce the phenyl group specifically at the N-3 position due to the high reactivity of the isocyanate functional group toward the amino group of glycine.

-

Reaction Sequence: The initial reaction forms an N-phenylureidoacetic acid intermediate. The subsequent cyclization is typically promoted by strong acid (e.g., HCl), which catalyzes the intramolecular nucleophilic attack of the urea nitrogen onto the carboxylic acid carbon, followed by dehydration to form the stable five-membered hydantoin ring.

Visualized Synthesis Workflow

Caption: Synthesis workflow for 3-Phenylimidazolidine-2,4-dione.

Detailed Experimental Protocol

This protocol is a representative method adapted from general procedures for hydantoin synthesis.[1]

-

Step 1: Formation of the Intermediate:

-

In a 250 mL round-bottom flask, dissolve glycine (7.5 g, 0.1 mol) in 100 mL of an aqueous solution of sodium hydroxide (4.0 g, 0.1 mol).

-

Cool the solution to 5-10 °C in an ice bath.

-

While stirring vigorously, add phenyl isocyanate (11.9 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, continue stirring at room temperature for 2 hours. The reaction mixture should become a clear or slightly hazy solution of the sodium salt of N-phenylureidoacetic acid.

-

-

Step 2: Cyclization to 3-Phenylimidazolidine-2,4-dione:

-

Carefully acidify the reaction mixture by slowly adding 25 mL of concentrated hydrochloric acid (approx. 12N). This should be done in a fume hood as the reaction is exothermic.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour. A white precipitate of the product should form as the reaction proceeds.

-

Cool the mixture to room temperature and then further in an ice bath for 30 minutes to maximize precipitation.

-

-

Step 3: Purification (Self-Validation):

-

Collect the crude product by vacuum filtration and wash the filter cake with two 50 mL portions of cold water to remove any remaining acid and salts.

-

Air-dry the crude product.

-

For final purification, recrystallize the product from an ethanol/water mixture (e.g., 1:1 v/v). Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

-

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential. Each technique provides a unique piece of structural information, creating a self-validating system of analysis.

Table 2: Expected Analytical Data for 3-Phenylimidazolidine-2,4-dione

| Technique | Expected Observations |

|---|

| ¹H NMR | * ~9.0 ppm (s, 1H): N-H proton of the imidazolidine ring.[1]

-

~7.3-7.6 ppm (m, 5H): Aromatic protons of the phenyl group.[1]

-

~4.0 ppm (s, 2H): Methylene (-CH₂-) protons at C-5 of the ring. | | ¹³C NMR | * ~172 ppm: Carbonyl carbon (C-2, amide-like).[1]

-

~156 ppm: Carbonyl carbon (C-4, urea-like).[1]

-

~127-133 ppm: Aromatic carbons.[1]

-

~60 ppm: Methylene carbon (C-5).[1] | | FT-IR (cm⁻¹) | * ~3250 cm⁻¹: N-H stretching vibration.[1]

-

~1770 & 1715 cm⁻¹: Two distinct C=O stretching vibrations (asymmetric and symmetric) characteristic of the hydantoin ring.[1]

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~1600, 1500 cm⁻¹: Aromatic C=C bending. | | Mass Spec. (EIMS) | * m/z 176 [M]⁺: Molecular ion peak.

-

Characteristic Fragments: m/z 119 [PhNCO]⁺, m/z 91 [C₇H₇]⁺, m/z 77 [C₆H₅]⁺.[1] |

Role in Drug Discovery and Development

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry due to its ability to engage in multiple hydrogen bonding interactions and its rigid, planar geometry, which facilitates defined orientations within protein binding pockets.[7][8] Derivatives of this core have demonstrated a wide array of biological activities.[2]

Key Therapeutic Areas for Hydantoin Derivatives:

-

Anticonvulsants: Phenytoin is a classic example of a hydantoin-based drug used to treat epilepsy.[9][10]

-

Antiarrhythmics: Certain derivatives have shown efficacy as antiarrhythmic agents.[1][11]

-

Antidiabetics: The scaffold has been explored as a bioisostere of thiazolidinediones for developing new antidiabetic agents.[12]

-

Antitumor Agents: Numerous hydantoin derivatives have been investigated for their anticancer properties.[8]

-

Enzyme Inhibitors: More recently, they have been designed as inhibitors for specific targets like lymphoid-specific tyrosine phosphatase (Lyp).[13]

The 3-phenyl substituent on the core is a critical modification. It significantly increases the lipophilicity of the molecule compared to the unsubstituted hydantoin, which can enhance membrane permeability and oral bioavailability. Furthermore, the phenyl ring provides a site for further functionalization to fine-tune binding affinity and selectivity for specific biological targets.

Conceptual Relationship of the Hydantoin Core to Biological Activity

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Phenylimidazolidine-2,4-dione | C9H8N2O2 | CID 227930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-PHENYLIMIDAZOLIDINE-2,4-DIONE [2221-13-8] | Chemsigma [chemsigma.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. pmf.kg.ac.rs [pmf.kg.ac.rs]

- 8. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aensiweb.net [aensiweb.net]

- 10. bepls.com [bepls.com]

- 11. mdpi.com [mdpi.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 3-Phenylimidazolidine-2,4-dione

Introduction: The Significance of the Hydantoin Scaffold

The imidazolidine-2,4-dione, commonly known as the hydantoin moiety, is a privileged scaffold in medicinal chemistry and drug development. Its unique structural features, including multiple hydrogen bond donors and acceptors, allow for diverse biological activities.[1] This guide provides a comprehensive, in-depth analysis of the structure elucidation of a key derivative, 3-Phenylimidazolidine-2,4-dione (also known as 3-phenylhydantoin), a compound of interest in the development of novel therapeutics.

This technical document is designed for researchers, scientists, and drug development professionals, offering a field-proven approach to the synthesis and rigorous structural characterization of 3-Phenylimidazolidine-2,4-dione. The methodologies and interpretations presented herein are grounded in established analytical techniques and authoritative scientific literature, ensuring both technical accuracy and practical applicability.

Molecular Structure and Properties

3-Phenylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of approximately 176.17 g/mol .[2] The core of the molecule is a five-membered imidazolidine ring containing two nitrogen atoms and two carbonyl groups at positions 2 and 4. A phenyl group is attached to the nitrogen atom at position 3.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| IUPAC Name | 3-phenylimidazolidine-2,4-dione | [2] |

| CAS Number | 2221-13-8 | [2] |

Synthetic Pathway: A Validated Protocol

The synthesis of 3-Phenylimidazolidine-2,4-dione can be reliably achieved through the reaction of an appropriate amino acid with an isocyanate, a well-established method for forming the hydantoin ring system.[3][4] The following protocol details a robust and reproducible method.

Experimental Protocol: Synthesis of 3-Phenylimidazolidine-2,4-dione

Materials:

-

Glycine

-

Phenyl isocyanate

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric Acid (HCl) (e.g., 6 M)

-

Ethanol

-

Water

-

Ethyl acetate

Procedure:

-

Formation of the Phenylureidoacetic Acid Intermediate:

-

Dissolve glycine in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer. The basic solution ensures the amino group of glycine is deprotonated and thus nucleophilic.

-

In a separate flask, dissolve phenyl isocyanate in a water-immiscible organic solvent with some electrophilicity, such as ethyl acetate. This solvent choice facilitates the reaction at the interface of the two phases.[5]

-

Cool the glycine solution in an ice bath and add the phenyl isocyanate solution dropwise with vigorous stirring. The reaction is exothermic and maintaining a low temperature minimizes side reactions.

-

Continue stirring vigorously for 1-2 hours at room temperature to ensure complete reaction.

-

-

Cyclization to 3-Phenylimidazolidine-2,4-dione:

-

After the initial reaction, acidify the aqueous layer to a pH of approximately 2-3 by the slow addition of 6 M hydrochloric acid. This step protonates the carboxylate and facilitates the cyclization.

-

Heat the reaction mixture to reflux for 1-2 hours. The elevated temperature promotes the intramolecular cyclization to form the hydantoin ring.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the crude product.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water to remove any remaining salts.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-Phenylimidazolidine-2,4-dione as a crystalline solid.[6]

-

Dry the purified product under vacuum.

-

Structure Elucidation Workflow

A multi-technique approach is essential for the unambiguous structure elucidation of 3-Phenylimidazolidine-2,4-dione. The following workflow outlines the key analytical methods and the expected outcomes.

Caption: Workflow for the synthesis and structure elucidation of 3-Phenylimidazolidine-2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Phenylimidazolidine-2,4-dione is expected to show distinct signals corresponding to the protons of the phenyl group and the methylene protons of the imidazolidine ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (ortho, meta, para) | ~7.2 - 7.6 | Multiplet (m) | 5H |

| Methylene-H (CH₂) | ~4.0 - 4.5 | Singlet (s) | 2H |

| Amide-H (N-H) | ~8.5 - 9.5 | Broad Singlet (br s) | 1H |

Note: The chemical shift of the N-H proton can be highly variable and may be broadened due to quadrupole effects and exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) at C-2 | ~155 - 158 |

| Carbonyl (C=O) at C-4 | ~170 - 173 |

| Methylene (CH₂) at C-5 | ~45 - 50 |

| Phenyl (quaternary) | ~130 - 135 |

| Phenyl (CH) | ~125 - 130 |

Note: The exact chemical shifts can vary depending on the solvent used for analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-Phenylimidazolidine-2,4-dione will be dominated by the characteristic absorptions of the carbonyl groups and the N-H bond.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3200 - 3300 | Medium, broad |

| Aromatic C-H Stretch | ~3000 - 3100 | Medium |

| Aliphatic C-H Stretch | ~2850 - 2950 | Weak |

| Carbonyl (C=O) Stretch | ~1710 and ~1770 | Strong, sharp |

| Aromatic C=C Stretch | ~1450 - 1600 | Medium |

| C-N Stretch | ~1200 - 1350 | Medium |

The presence of two distinct carbonyl stretching frequencies is characteristic of the hydantoin ring, arising from the symmetric and asymmetric stretching vibrations of the two C=O groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Fragmentation Pattern:

Under electron impact (EI) ionization, 3-Phenylimidazolidine-2,4-dione is expected to show a prominent molecular ion peak [M]⁺ at m/z 176. The fragmentation pattern will likely involve the loss of small neutral molecules and radicals.

-

Molecular Ion Peak [M]⁺: m/z = 176

-

Key Fragments:

-

Loss of HNCO (isocyanic acid): m/z = 133

-

Phenyl isocyanate fragment [C₆H₅NCO]⁺: m/z = 119

-

Phenyl cation [C₆H₅]⁺: m/z = 77

-

Caption: Proposed mass spectrometry fragmentation pathway for 3-Phenylimidazolidine-2,4-dione.

Conclusion

The comprehensive structural elucidation of 3-Phenylimidazolidine-2,4-dione requires a synergistic application of synthetic chemistry and advanced spectroscopic techniques. This guide provides a robust framework for the synthesis and characterization of this important heterocyclic compound. By following the detailed protocols and understanding the interpretation of the resulting analytical data, researchers can confidently verify the structure and purity of 3-Phenylimidazolidine-2,4-dione, paving the way for its application in drug discovery and development.

References

-

Synthesis and Characterization of Amino Acid-Derived Hydantoins. (URL: [Link])[1][3]

-

PubChem Compound Summary for CID 227930, 3-Phenylimidazolidine-2,4-dione. National Center for Biotechnology Information. (URL: [Link])[2]

-

Preparation of hydrantoic acids and hydantoins. Google Patents. (URL: )[5]

-

Hydantoin and Its Derivatives. ResearchGate. (URL: [Link])

-

Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. PMC. (URL: [Link])[4]

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. (URL: [Link])[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ikm.org.my [ikm.org.my]

- 4. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4746755A - Preparation of hydrantoic acids and hydantoins - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

A Spectroscopic Guide to 3-Phenylimidazolidine-2,4-dione: Structure, Interpretation, and Experimental Protocols

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Phenylimidazolidine-2,4-dione (also known as 3-phenylhydantoin), a key heterocyclic scaffold in medicinal chemistry.[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes spectral data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to facilitate unambiguous structural confirmation and characterization. The causality behind spectral features and the protocols for data acquisition are detailed to ensure scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

3-Phenylimidazolidine-2,4-dione belongs to the hydantoin class of compounds, which are integral to numerous clinically significant medications.[1][2] Its structure, featuring a five-membered di-carbonyl heterocyclic ring attached to a phenyl group, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for identity confirmation, purity assessment, and guiding synthetic modifications.

The molecular structure and numbering convention for 3-Phenylimidazolidine-2,4-dione are depicted below. This numbering is used for the assignment of NMR signals.

Figure 1: Molecular Structure of 3-Phenylimidazolidine-2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 3-Phenylimidazolidine-2,4-dione, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected chemical shifts for 3-Phenylimidazolidine-2,4-dione are summarized in Table 1. These values are predicted based on data from closely related substituted hydantoin derivatives and established chemical shift principles.[3][4]

Table 1: Predicted ¹H NMR Spectral Data for 3-Phenylimidazolidine-2,4-dione (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N1-H | ~8.5 - 9.5 | Singlet (broad) | 1H | N/A |

| C5-H₂ | ~4.0 - 4.5 | Singlet | 2H | N/A |

| C2'/C6'-H | ~7.4 - 7.6 | Multiplet | 2H | N/A |

| C3'/C5'-H | ~7.4 - 7.6 | Multiplet | 2H | N/A |

| C4'-H | ~7.3 - 7.5 | Multiplet | 1H | N/A |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

N1-H Proton: The proton on the N1 nitrogen is expected to be a broad singlet in the downfield region (~9 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange with trace water in the solvent. In analogous structures, this proton appears as a singlet around 9.2 ppm.[5]

-

C5-H₂ Protons: The two protons on the C5 carbon are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet. The proximity to two electronegative nitrogen atoms shifts this signal downfield to the ~4.0-4.5 ppm range.

-

Aromatic Protons: The five protons of the phenyl group will appear in the aromatic region (7.3-7.6 ppm). Due to the electronic effects of the hydantoin ring, the ortho- (C2'/C6'), meta- (C3'/C5'), and para- (C4') protons will have slightly different chemical environments, leading to a complex multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. The predicted chemical shifts are presented in Table 2, based on data from PubChem and analogous compounds.[3][6][7]

Table 2: Predicted ¹³C NMR Spectral Data for 3-Phenylimidazolidine-2,4-dione (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C 2 (Urea C=O) | ~155 - 157 |

| C 4 (Amide C=O) | ~171 - 173 |

| C 5 (-CH₂-) | ~45 - 50 |

| C 1' (ipso) | ~132 - 134 |

| C 2'/C6' | ~128 - 130 |

| C 3'/C5' | ~129 - 131 |

| C 4' | ~127 - 129 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Carbonyl Carbons (C2, C4): The two carbonyl carbons are the most deshielded carbons in the spectrum due to the strong electron-withdrawing effect of the double-bonded oxygens. The C2 carbon, part of a urea-like system, typically resonates at a slightly higher field than the C4 carbon, which is in an amide-like environment.[2] This distinction is a key feature for confirming the hydantoin ring structure.

-

Aliphatic Carbon (C5): The C5 methylene carbon is found in the typical aliphatic region, shifted downfield due to the adjacent nitrogen atoms.

-

Aromatic Carbons: The phenyl group will show four distinct signals: one for the ipso-carbon (C1') attached to the N3 atom, and three for the ortho, meta, and para carbons. The symmetry of the phenyl ring results in the C2' and C6' carbons being equivalent, as are the C3' and C5' carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[8]

Table 3: Key IR Absorption Bands for 3-Phenylimidazolidine-2,4-dione

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Weak |

| C=O Stretch (Amide I, C4) | 1760 - 1785 | Strong |

| C=O Stretch (Urea, C2) | 1690 - 1720 | Strong |

| Aromatic C=C Stretch | 1580 - 1610, 1450 - 1500 | Medium |

| C-N Stretch | 1390 - 1420 | Medium |

| Aromatic C-H Out-of-Plane Bend | 730 - 770, 690 - 710 | Strong |

Expertise & Experience: Interpreting the IR Spectrum

The most diagnostic feature of the 3-Phenylimidazolidine-2,4-dione IR spectrum is the presence of two distinct carbonyl (C=O) stretching bands.[9] The asymmetric stretch, typically at a higher wavenumber (1760-1785 cm⁻¹), is often assigned to the C4 amide-like carbonyl, while the symmetric stretch at a lower wavenumber (1690-1720 cm⁻¹) corresponds to the C2 urea-like carbonyl. The broad N-H stretch around 3250 cm⁻¹ confirms the presence of the secondary amine. The sharp peaks above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while the strong absorptions in the 700-800 cm⁻¹ region are indicative of a mono-substituted benzene ring.[8][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structural features. For 3-Phenylimidazolidine-2,4-dione (Molecular Weight: 176.17 g/mol ), electron ionization (EI) is a common method.

Table 4: Expected Key Fragments in the Mass Spectrum of 3-Phenylimidazolidine-2,4-dione

| m/z | Ion Identity | Comments |

| 176 | [M]⁺˙ (Molecular Ion) | Confirms the molecular weight of the compound. |

| 119 | [C₆H₅NCO]⁺˙ (Phenyl isocyanate radical cation) | A major, characteristic fragment.[3] |

| 91 | [C₆H₅N]⁺˙ | Loss of CO from the m/z 119 fragment. |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of NCO from the m/z 119 fragment. |

| 57 | [C₂H₃NO]⁺˙ (Hydantoin ring fragment) | Cleavage of the N-phenyl bond. |

Trustworthiness: Self-Validating Fragmentation Pathway

The fragmentation pattern serves as a self-validating system. The presence of the molecular ion at m/z 176 confirms the overall mass. The dominant peak at m/z 119, corresponding to the phenyl isocyanate radical cation, is highly characteristic and arises from a retro-synthetic-like cleavage of the hydantoin ring. This is a logical and well-documented fragmentation pathway for N-phenyl substituted cyclic ureas and amides.[5] The subsequent fragments (m/z 91, 77) are logical losses from this primary fragment, reinforcing the structural assignment.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following protocols describe standard procedures for acquiring the spectroscopic data discussed in this guide.

Protocol for NMR Spectroscopy

Figure 3: Workflow for NMR Data Acquisition and Processing.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the field frequency using the deuterium signal from the solvent. Tune and match the probe for both the ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, 16-64 scans, and a relaxation delay of 1-2 seconds.[2]

-

¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Manually phase the resulting spectra. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals and perform peak picking for both spectra.

Protocol for FTIR Spectroscopy (ATR)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid 3-Phenylimidazolidine-2,4-dione powder onto the ATR crystal.

-

Pressure Application: Lower the press arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Protocol for Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

-

Instrument Setup: Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a nonpolar DB-5 column) and temperature program to ensure the compound elutes as a sharp peak. Set the Electron Ionization (EI) source of the Mass Spectrometer (MS) to the standard 70 eV.

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

Data Acquisition: The MS will acquire spectra continuously as the sample travels through the GC column.

-

Data Analysis: Identify the GC peak corresponding to 3-Phenylimidazolidine-2,4-dione. Extract the mass spectrum associated with this peak. Identify the molecular ion and analyze the fragmentation pattern, comparing it with the expected pathway.[3]

Conclusion

The spectroscopic characterization of 3-Phenylimidazolidine-2,4-dione is a straightforward process when guided by a foundational understanding of spectroscopic principles and comparative data from related structures. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a robust and self-validating dataset for the unequivocal identification and structural confirmation of this important heterocyclic compound. The methodologies and interpretations presented in this guide offer a reliable framework for researchers engaged in the synthesis and analysis of hydantoin derivatives.

References

-

ResearchGate. (n.d.). FTIR spectrum of PPD. [Link]

-

Delgado, G., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra. [Link]

-

Rajic, Z., et al. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI. [Link]

-

Delgado, G., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. [Link]

- Delgado, G., et al. (2007).

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Govindasami, P., et al. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. NIH. [Link]

-

Al-Salahi, R., et al. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. NIH. [Link]

-

PubChem. (n.d.). 3-Phenylimidazolidine-2,4-dione. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. [Link]

-

ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... [Link]

-

ResearchGate. (n.d.). Peak assignments of FTIR spectra. [Link]

-

PubChem. (n.d.). 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

- 1. ekwan.github.io [ekwan.github.io]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Phenylimidazolidine-2,4-dione | C9H8N2O2 | CID 227930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Phenylimidazolidine-2,4-dione

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Phenylimidazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed exploration of the theoretical principles, practical experimental considerations, and in-depth spectral interpretation for this molecule.

Introduction: The Significance of 3-Phenylimidazolidine-2,4-dione

3-Phenylimidazolidine-2,4-dione, also known as 3-phenylhydantoin, belongs to the hydantoin class of compounds. The hydantoin ring is a key pharmacophore found in a variety of therapeutic agents, notably anticonvulsants like phenytoin. The substitution at the N-3 position with a phenyl group significantly influences the molecule's electronic environment and, consequently, its spectroscopic properties. A thorough understanding of its ¹H NMR spectrum is paramount for structural verification, purity assessment, and for studying its interactions in various chemical and biological systems.

Foundational Principles: Understanding the Proton Environments

The structure of 3-Phenylimidazolidine-2,4-dione presents three distinct proton environments that give rise to characteristic signals in the ¹H NMR spectrum. The interpretation of the spectrum hinges on understanding the chemical shifts, multiplicities, and integration values associated with these protons.

Molecular Structure and Proton Environments

Caption: Molecular structure of 3-Phenylimidazolidine-2,4-dione highlighting the key proton environments.

The three key sets of protons are:

-

The N-H proton: The proton attached to the N1 nitrogen of the hydantoin ring.

-

The -CH₂- protons: The two protons of the methylene group at the C5 position of the hydantoin ring.

-

The Phenyl protons: The five protons on the aromatic ring attached to the N3 nitrogen.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean, high-resolution ¹H NMR spectrum is fundamental for accurate structural elucidation. The following protocol outlines the best practices for sample preparation and instrument setup.

Sample Preparation

-

Analyte Purity: Ensure the 3-Phenylimidazolidine-2,4-dione sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: A deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its excellent dissolving power for many organic compounds and its characteristic residual solvent peak. Deuterated chloroform (CDCl₃) is another common option.[2]

-

Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[3]

-

Homogenization: Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool into a clean, dry NMR tube.[4]

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern NMR spectrometers can lock onto the residual solvent peak, making an internal standard often unnecessary.[5]

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

| Parameter | Recommended Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | Standard 1D proton |

| Number of Scans | 16-64 (depending on concentration) |

| Relaxation Delay | 1-2 seconds |

| Acquisition Time | 2-4 seconds |

| Spectral Width | -2 to 12 ppm |

| Temperature | 298 K (25 °C) |

Spectral Interpretation: A Detailed Analysis

The ¹H NMR spectrum of 3-Phenylimidazolidine-2,4-dione is expected to exhibit three main signals corresponding to the distinct proton environments. The predicted chemical shifts are based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H (N1) | 8.5 - 9.5 | Singlet (broad) | 1H |

| Phenyl (C2', C3', C4', C5', C6') | 7.2 - 7.6 | Multiplet | 5H |

| Methylene (-CH₂-, C5) | ~ 4.0 | Singlet | 2H |

In-Depth Signal Analysis

-

N-H Proton (δ 8.5 - 9.5 ppm): The amide proton at the N1 position is expected to appear as a broad singlet in the downfield region of the spectrum. Its chemical shift is influenced by hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl groups. In the ¹H NMR spectrum of the related compound (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, the N-H proton appears at 9.21 ppm.[4]

-

Phenyl Protons (δ 7.2 - 7.6 ppm): The five protons of the phenyl group attached to the N3 nitrogen will resonate in the aromatic region of the spectrum. Due to the complex coupling patterns between the ortho, meta, and para protons, this signal is expected to appear as a multiplet. In similar structures, these aromatic protons typically resonate in the 7.2-7.7 ppm range.[4]

-

Methylene Protons (δ ~ 4.0 ppm): The two protons of the methylene group at the C5 position are chemically equivalent due to free rotation, and therefore, they are expected to appear as a singlet. Their chemical shift is influenced by the adjacent nitrogen atom and the carbonyl group at C4. For the parent compound, hydantoin, which lacks the N3-phenyl group, the C5-methylene protons appear around 3.9 ppm. The electron-withdrawing nature of the N3-phenyl group in 3-phenylimidazolidine-2,4-dione is expected to cause a slight downfield shift of this signal.

Advanced Considerations and Troubleshooting

-

Solvent Effects: The choice of solvent can influence the chemical shifts, particularly for the N-H proton due to differences in hydrogen bonding.

-

Broadening of the N-H Signal: The N-H proton signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

-

Purity Assessment: The integration of the signals should correspond to the ratio of the protons in the molecule (1:5:2 for N-H : Phenyl-H : CH₂). Any additional signals may indicate the presence of impurities.

Conclusion

The ¹H NMR spectrum of 3-Phenylimidazolidine-2,4-dione provides a wealth of information for its structural characterization. By carefully preparing the sample and understanding the electronic environment of each proton, a detailed and accurate interpretation of the spectrum can be achieved. This guide serves as a valuable resource for scientists working with this and related heterocyclic compounds, enabling confident structural verification and purity assessment in their research and development endeavors.

References

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. Available at: [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. Nanalysis. Available at: [Link]

-

NMR Sample Preparation. University of Notre Dame. Available at: [Link]

-

3-Phenylimidazolidine-2,4-dione. PubChem. Available at: [Link]

-

Notes on NMR Solvents. University of Wisconsin-Madison. Available at: [Link]

Sources

- 1. pmf.kg.ac.rs [pmf.kg.ac.rs]

- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [mdpi.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

An In-Depth Technical Guide to the 13C NMR Analysis of 3-Phenylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Phenylimidazolidine-2,4-dione, a key heterocyclic scaffold in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights. It delves into the structural elucidation of this compound by dissecting its 13C NMR spectrum, offering a detailed interpretation of chemical shifts, and providing a robust, self-validating experimental protocol for data acquisition. This guide is designed to be an authoritative resource for researchers and professionals engaged in the synthesis, characterization, and application of hydantoin derivatives.

Introduction

3-Phenylimidazolidine-2,4-dione, also known as 3-phenylhydantoin, belongs to the hydantoin class of heterocyclic compounds. Hydantoin derivatives are of significant interest in pharmaceutical sciences due to their wide range of biological activities, including anticonvulsant and antiarrhythmic properties.[1] The precise and unambiguous characterization of these molecules is paramount for drug development and quality control. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule, enabling the confirmation of its structure and purity. This guide will explore the nuances of the 13C NMR spectrum of 3-Phenylimidazolidine-2,4-dione, providing a framework for its analysis and interpretation.

Predicted 13C NMR Spectrum of 3-Phenylimidazolidine-2,4-dione

The 13C NMR spectrum of 3-Phenylimidazolidine-2,4-dione is predicted to exhibit six distinct signals, corresponding to the six unique carbon environments in the molecule. The chemical shifts are influenced by the electronic effects of the phenyl group and the two carbonyl groups within the imidazolidine-2,4-dione ring.

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of 3-Phenylimidazolidine-2,4-dione with carbon numbering.

Table 1: Predicted 13C NMR Chemical Shifts for 3-Phenylimidazolidine-2,4-dione

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 155 - 158 | Carbonyl carbon deshielded by two adjacent nitrogen atoms. |

| C4 | 170 - 173 | Carbonyl carbon deshielded by the adjacent nitrogen and C5. |

| C5 | 58 - 62 | Methylene carbon attached to two nitrogen atoms and a carbonyl group. |

| C1' (ipso) | 132 - 135 | Quaternary carbon of the phenyl ring attached to the nitrogen atom. |

| C2'/C6' (ortho) | 126 - 129 | Phenyl carbons ortho to the nitrogen substituent. |

| C3'/C5' (meta) | 128 - 131 | Phenyl carbons meta to the nitrogen substituent. |

| C4' (para) | 127 - 130 | Phenyl carbon para to the nitrogen substituent. |

Note: These are predicted values based on data from analogous compounds and general 13C NMR chemical shift tables. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.[1][2]

Interpretation of Chemical Shifts

The interpretation of the 13C NMR spectrum relies on understanding the electronic environment of each carbon atom.

-

Carbonyl Carbons (C2 and C4): The two carbonyl carbons are the most deshielded in the molecule, appearing at the downfield end of the spectrum. The C4 carbon is typically slightly more deshielded than the C2 carbon due to the adjacent C5 methylene group. In similar hydantoin structures, these signals appear in the range of 155-175 ppm.[1]

-

Methylene Carbon (C5): The C5 methylene carbon is shielded compared to the carbonyl carbons but is deshielded relative to a simple alkane due to its position between two nitrogen atoms and adjacent to a carbonyl group. Its signal is expected in the 58-62 ppm range.

-

Phenyl Carbons: The phenyl group will show four distinct signals due to the symmetry of the ring.

-

Ipso-Carbon (C1'): The carbon directly attached to the nitrogen (C1') is a quaternary carbon and will typically show a weaker signal. Its chemical shift is influenced by the nitrogen substituent and is expected around 132-135 ppm.

-

Ortho-Carbons (C2'/C6'): These carbons are shielded relative to the ipso-carbon and are expected to resonate in the 126-129 ppm region.

-

Meta-Carbons (C3'/C5'): The electronic effect of the substituent is less pronounced at the meta position, with chemical shifts typically appearing between 128-131 ppm.

-

Para-Carbon (C4'): The para-carbon's chemical shift is often similar to the meta-carbons, expected in the 127-130 ppm range.

-

Experimental Protocol for 13C NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of 3-Phenylimidazolidine-2,4-dione.

1. Sample Preparation:

-

Analyte: 3-Phenylimidazolidine-2,4-dione (ensure high purity).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its high boiling point. Alternatively, deuterated chloroform (CDCl3) can be used.

-

Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). Most deuterated solvents contain a small amount of TMS.

2. NMR Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Probe: A standard broadband or dual-channel probe suitable for 13C detection.

-

Temperature: Set the probe temperature to a constant value, typically 25°C (298 K), to ensure reproducibility.

3. Acquisition Parameters:

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 200-240 ppm to encompass the expected chemical shift range.

-

Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quantitative analysis and the observation of quaternary carbons.

-

Pulse Angle: A 30-45 degree pulse angle is often used to shorten the acquisition time without significantly compromising signal intensity.

4. Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm or using the residual solvent peak (e.g., DMSO-d6 at 39.52 ppm).

Logical Workflow for Spectral Analysis

Caption: Experimental workflow for 13C NMR analysis of 3-Phenylimidazolidine-2,4-dione.

Trustworthiness and Self-Validation

The protocol described above is designed as a self-validating system. The use of a high-purity standard, a well-characterized deuterated solvent, and a high-field NMR spectrometer ensures the accuracy and precision of the acquired data. Cross-referencing the obtained chemical shifts with the predicted values in Table 1 and with data from closely related compounds in the literature provides a robust method for structural confirmation.[1][2] Any significant deviation from the expected values would warrant further investigation into the sample's purity or structural integrity.

Conclusion

The 13C NMR analysis of 3-Phenylimidazolidine-2,4-dione is a critical step in its characterization. This technical guide has provided a detailed framework for understanding and interpreting its 13C NMR spectrum, from predicting chemical shifts based on structural features to outlining a comprehensive experimental protocol. By following the methodologies and insights presented herein, researchers, scientists, and drug development professionals can confidently and accurately characterize this important heterocyclic compound, ensuring the integrity and quality of their work.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

- Griffiths, L. (2020). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 25(18), 4284.

- Rojas-Carrillo, A., et al. (2019).

-

SpectraBase. (n.d.). 3-methyl-5-phenylhydantoin. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

Sources

Introduction: The Vibrational Signature of a Key Heterocycle

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Phenylimidazolidine-2,4-dione

3-Phenylimidazolidine-2,4-dione, also known as 3-phenylhydantoin, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The hydantoin scaffold is a core structural motif in various pharmaceutical agents, including anticonvulsants like Phenytoin.[1][2] Accurate and unambiguous characterization of these molecules is paramount for quality control, reaction monitoring, and structural elucidation.

Infrared (IR) spectroscopy provides a powerful, non-destructive method for probing the molecular structure of compounds like 3-phenylhydantoin.[3][4] The technique measures the absorption of infrared radiation by a molecule, which excites specific bond vibrations (stretches, bends, etc.). Each functional group within the molecule possesses characteristic vibrational frequencies, resulting in a unique spectral "fingerprint." This guide provides an in-depth analysis of the IR spectroscopy of 3-Phenylimidazolidine-2,4-dione, detailing experimental best practices and a thorough interpretation of its vibrational spectrum.

PART 1: Experimental Methodology & Protocol Validation

The quality of an IR spectrum is fundamentally dependent on the sample preparation technique. For a solid sample like 3-phenylhydantoin, two primary methods are prevalent: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR). The choice between them is dictated by the experimental objective, sample amount, and desired throughput.

Method 1: Potassium Bromide (KBr) Pellet Transmission

This is a classic, high-precision technique for obtaining high-resolution spectra of solid samples.[5] It relies on the principle that alkali halides, like KBr, become plastic and transparent to IR radiation when subjected to high pressure.[6]

The goal is to disperse the analyte molecules homogeneously within the KBr matrix at a low concentration.[7] This minimizes intermolecular interactions between analyte molecules and reduces scattering of the IR beam, leading to sharp, well-defined absorption bands that adhere to the Beer-Lambert law, making the technique suitable for quantitative analysis.[6] The critical, self-validating step in this protocol is achieving a transparent or translucent pellet; an opaque or cloudy pellet indicates poor grinding, insufficient pressure, or moisture contamination, any of which will compromise spectral quality.

-

Drying: Dry spectroscopic grade KBr powder in an oven at ~110°C for several hours to remove absorbed water, which exhibits a strong, broad absorption in the IR spectrum.[7] Store the dried KBr in a desiccator.

-

Sample Preparation: In an agate mortar and pestle, grind 1-2 mg of 3-Phenylimidazolidine-2,4-dione into a fine, homogenous powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar.[5][6] The sample-to-KBr ratio should be between 0.5% and 2%.[8] Mix thoroughly with the pestle for several minutes to ensure uniform dispersion. Work quickly to minimize moisture absorption from the atmosphere.[5][9]

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press. For a standard 13 mm die, apply a force of 8-10 metric tons for several minutes.[7][8] It is often beneficial to apply a vacuum to the die during pressing to remove entrapped air and residual moisture, resulting in a clearer pellet.[7]

-

Analysis: Carefully remove the transparent KBr pellet from the die and place it in the spectrometer's sample holder. Acquire a background spectrum of the empty sample chamber first, then acquire the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid, and versatile sampling technique that requires minimal to no sample preparation.[10][11] It is ideal for routine analysis, reaction monitoring, and for samples that are difficult to grind.

The technique works by passing an IR beam through a high-refractive-index crystal (commonly diamond or zinc selenide).[3] At the crystal-sample interface, the beam undergoes total internal reflection, creating an "evanescent wave" that penetrates a few micrometers into the sample.[10][11] The sample absorbs energy from this evanescent wave at its characteristic frequencies. The critical, self-validating step is ensuring intimate and uniform contact between the solid sample and the ATR crystal. Insufficient contact, verified by a weak or distorted spectrum, will lead to inaccurate results. A pressure clamp is used to apply consistent force to achieve this.[10]

-

Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of 3-Phenylimidazolidine-2,4-dione powder directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Applying Pressure: Lower the pressure arm of the ATR accessory and apply consistent pressure to press the powder firmly against the crystal. This ensures optimal contact.[10]

-

Analysis: Acquire the IR spectrum. After measurement, the pressure is released, and the sample can be fully recovered. The crystal is then cleaned with a suitable solvent (e.g., isopropanol) and a soft cloth.

PART 2: Spectral Interpretation and Vibrational Assignment

The infrared spectrum of 3-Phenylimidazolidine-2,4-dione can be logically divided into several key regions, each corresponding to the vibrations of specific functional groups within the molecule.

Sources

- 1. researchgate.net [researchgate.net]

- 2. bepls.com [bepls.com]

- 3. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. shimadzu.com [shimadzu.com]

- 6. scienceijsar.com [scienceijsar.com]

- 7. azom.com [azom.com]

- 8. youtube.com [youtube.com]

- 9. pelletpressdiesets.com [pelletpressdiesets.com]

- 10. agilent.com [agilent.com]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

Mass Spectrometry of 3-Phenylimidazolidine-2,4-dione: An In-depth Technical Guide

Introduction

3-Phenylimidazolidine-2,4-dione, a member of the hydantoin class of heterocyclic compounds, is a significant scaffold in medicinal chemistry and drug development. Its structural motif is present in various pharmacologically active agents, making the robust analytical characterization of this and related molecules a cornerstone of pharmaceutical research. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as an indispensable tool for the analysis of 3-Phenylimidazolidine-2,4-dione.

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of 3-Phenylimidazolidine-2,4-dione, tailored for researchers, scientists, and drug development professionals. We will delve into the nuanced fragmentation patterns observed under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the underlying chemical principles. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), empowering researchers to implement these techniques with confidence.

I. Ionization Techniques and Their Implications

The choice of ionization technique is paramount in mass spectrometry as it dictates the nature of the ions generated and, consequently, the information that can be gleaned from the resulting mass spectrum. For 3-Phenylimidazolidine-2,4-dione, both "hard" and "soft" ionization methods are applicable, each providing complementary data.

-

Electron Ionization (EI): A hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[1] This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[2] The resulting mass spectrum is a "fingerprint" of the molecule, rich in structural information and ideal for library matching and unambiguous identification.

-

Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution by creating a fine, charged aerosol.[3][4] ESI is significantly gentler than EI, typically producing protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[5] This is particularly advantageous for confirming the molecular weight of the analyte and is the ionization method of choice for analytes introduced via liquid chromatography.

II. Electron Ionization (EI) Mass Spectrometry and Fragmentation Pathways

Under electron ionization, 3-Phenylimidazolidine-2,4-dione undergoes characteristic fragmentation, providing a wealth of structural information. The molecular ion (M⁺˙) is generally observed, and its fragmentation is driven by the stability of the resulting ions and neutral losses.

The mass spectra of 3-arylhydantoins are often characterized by the formation of an aryl isocyanate ion, which can be a highly abundant or even the base peak.[6] This key fragment can be formed through several competing pathways.

Proposed EI Fragmentation Pathways for 3-Phenylimidazolidine-2,4-dione:

A key fragmentation route for 3-arylhydantoins involves the formation of the phenyl isocyanate radical cation.[6] This can occur through the loss of a C₂H₂NO• radical. Another significant fragmentation pathway is the loss of carbon monoxide (CO) from the hydantoin ring.

Caption: Proposed Electron Ionization fragmentation of 3-Phenylimidazolidine-2,4-dione.

Table 1: Key EI Fragments of 3-Phenylimidazolidine-2,4-dione

| m/z | Proposed Identity | Notes |

| 176 | Molecular Ion [M]⁺˙ | Confirms the molecular weight. |

| 148 | [M - CO]⁺˙ | Loss of a carbonyl group. |

| 119 | [C₆H₅NCO]⁺˙ (Phenyl isocyanate) | A characteristic and often abundant fragment for 3-arylhydantoins.[6] |

| 91 | [C₆H₅N]⁺˙ | Subsequent fragmentation of the isocyanate. |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of CO from the phenyl isocyanate fragment. |

III. Electrospray Ionization (ESI) Mass Spectrometry and Fragmentation

In contrast to EI, ESI is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺, as the base peak with minimal in-source fragmentation.[3] This makes it ideal for molecular weight confirmation and for coupling with liquid chromatography. Structural information is obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).

Proposed ESI-MS/MS Fragmentation of 3-Phenylimidazolidine-2,4-dione:

The fragmentation of the protonated molecule of N-aryl hydantoins in positive ESI mode often involves cleavage of the hydantoin ring.[7]

Caption: Proposed ESI-MS/MS fragmentation of protonated 3-Phenylimidazolidine-2,4-dione.

Table 2: Key ESI-MS/MS Fragments of 3-Phenylimidazolidine-2,4-dione

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 177 | 134 | HNCO (Isocyanic acid) |

| 177 | 93 | C₃H₂NO₂ |

| 177 | 77 | C₃H₄N₂O₂ |

IV. Experimental Protocols